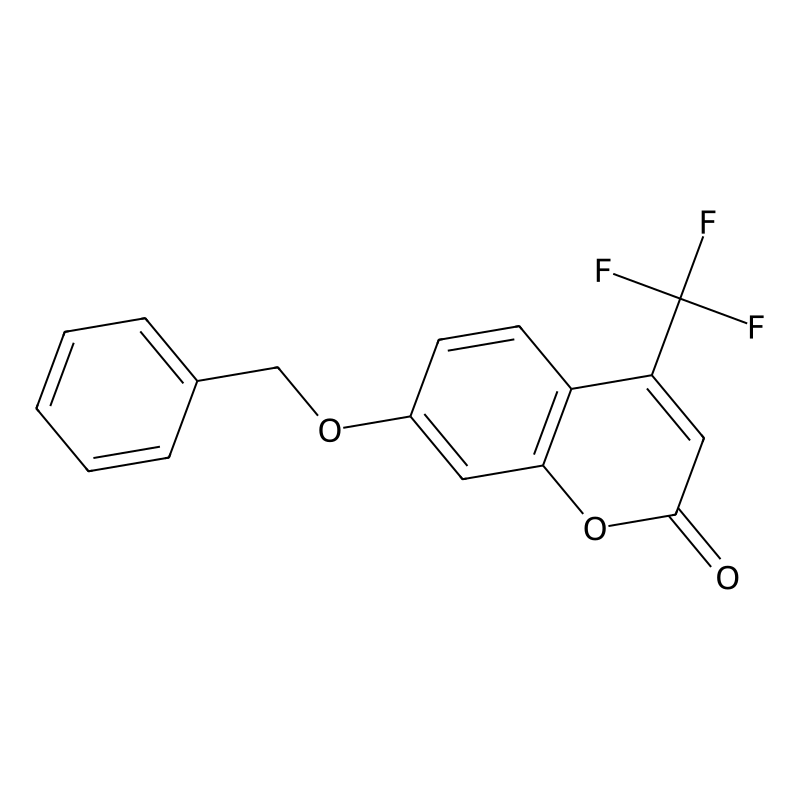

7-(benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Substrate for Cytochrome P450 (CYP) Enzymes:

BFC is a well-established fluorogenic substrate for specific isoforms of the cytochrome P450 (CYP) enzyme superfamily, particularly CYP1A2 and CYP3A []. These enzymes are involved in the metabolism of various xenobiotics, including drugs, and play a crucial role in detoxification and elimination processes [].

CYP Activity Quantification:

Upon enzymatic cleavage by CYP1A2 or CYP3A, BFC undergoes O-debenzylation, releasing 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) []. HFC exhibits distinct fluorescence properties with excitation and emission maxima at 410 nm and 510 nm, respectively []. This fluorescence increase serves as a quantifiable measure of CYP1A2 and CYP3A activity in various biological samples, including cell lysates, microsomes, and tissues [].

Applications in Drug Metabolism Studies:

BFC's ability to report CYP activity finds applications in various drug metabolism studies. It is employed to:

- Evaluate CYP induction or inhibition: By measuring changes in BFC-mediated CYP activity, researchers can assess the effect of drugs, environmental toxins, or other factors on CYP expression and functionality [].

- Predict drug-drug interactions: CYP enzymes are responsible for metabolizing many drugs. Understanding the specific CYP isoforms involved in a drug's metabolism is crucial for predicting potential interactions with other medications that share the same metabolic pathways. BFC assays can aid in identifying potential CYP-mediated drug-drug interactions [].

- Investigate CYP polymorphisms: Genetic variations in CYP genes can affect their activity levels. BFC assays can be used to study the impact of such polymorphisms on individual CYP activity and potential implications for drug metabolism and response.

Additional Research Applications:

Beyond CYP activity assessment, BFC exhibits potential applications in other areas of scientific research, including:

- Development of CYP inhibitors: BFC's interaction with specific CYP isoforms can guide the development of novel inhibitors for these enzymes, which may have therapeutic applications in various diseases.

- Screening for CYP-active compounds: BFC assays can be employed to screen natural products or synthetic libraries for potential CYP-modulating activities, leading to the discovery of novel drug candidates or mechanistic insights.

7-(benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one, also known as 7-benzyloxy-4-(trifluoromethyl)coumarin, is a synthetic compound belonging to the class of chromenones. It features a chromone backbone with a benzyloxy group at the 7-position and a trifluoromethyl group at the 4-position. The molecular formula of this compound is C17H11F3O3, and its molecular weight is approximately 320.27 g/mol . The compound is recognized for its unique structural attributes, which contribute to its chemical reactivity and biological activity.

BFC does not possess any inherent biological activity itself. Its primary function lies in its ability to serve as a substrate for specific CYP enzymes. As mentioned earlier, CYP-mediated cleavage of the benzyloxy group leads to the formation of a fluorescent product (HFC). This allows researchers to indirectly measure CYP activity by monitoring the fluorescence intensity. This approach offers a valuable tool for studying CYP function in drug metabolism, environmental toxicology, and other areas of research [].

- Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The chromone core can be reduced to yield dihydrochromones using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The benzyloxy group may be substituted with other functional groups through nucleophilic substitution reactions, involving nucleophiles like amines or thiols in the presence of a base.

Research indicates that 7-(benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one exhibits potential biological activities, particularly in the realm of medicinal chemistry. It has been studied for its:

- Anti-inflammatory properties: The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antioxidant effects: Its ability to scavenge free radicals suggests potential applications in oxidative stress-related conditions.

- Neuroprotective effects: Preliminary studies indicate that it may inhibit monoamine oxidase B, suggesting therapeutic potential for neurodegenerative diseases such as Parkinson's disease .

The synthesis of 7-(benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one generally involves several steps:

- Starting Material: A chromone derivative, such as 7-hydroxy-4-trifluoromethyl-2H-chromen-2-one, is used as the starting material.

- Benzylation: The hydroxyl group at the 7-position is benzylated using benzyl chloride in the presence of a base like potassium carbonate. This reaction typically occurs in an organic solvent such as dimethylformamide at elevated temperatures.

- Purification: The resulting product is purified via techniques like column chromatography to isolate the desired compound.

The applications of 7-(benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one span various fields:

- Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases and inflammatory conditions.

- Chemical Research: The compound acts as a building block in synthesizing more complex molecules and ligands in coordination chemistry.

- Material Science: Its unique optical and electronic properties make it suitable for developing novel materials.

Studies have shown that 7-(benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one interacts with specific cytochrome P450 isoforms (CYP1A2 and CYP3A). These interactions are crucial for understanding its metabolism and potential drug-drug interactions. Research indicates that the metabolism of this compound involves various CYP isoforms, highlighting its significance in pharmacokinetics and toxicology studies .

Several compounds share structural similarities with 7-(benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 7-Benzyloxycoumarin | Structure | Lacks trifluoromethyl group; primarily studied for fluorescence applications. |

| 4-Trifluoromethylcoumarin | Structure | Lacks benzyloxy group; used as a fluorogenic substrate in enzyme assays. |

| 7-Hydroxy-4-trifluoromethylcoumarin | Structure | Contains hydroxyl instead of benzyloxy; studied for its biological activities. |

The unique combination of both the benzyloxy and trifluoromethyl groups in 7-(benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one enhances its reactivity and biological profile compared to these similar compounds, making it an interesting subject for further research.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant